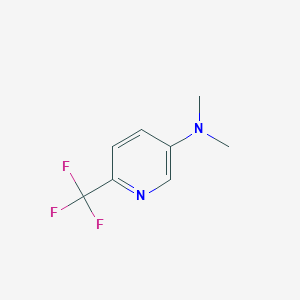

Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine

Description

Systematic Nomenclature and Registry Information

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine . The numbering of the pyridine ring begins at the nitrogen atom, with the dimethylamino group (-N(CH₃)₂) occupying position 3 and the trifluoromethyl group (-CF₃) at position 6. This substitution pattern eliminates the possibility of structural isomers, as alternative positional arrangements would result in distinct IUPAC names (e.g., 2-(trifluoromethyl)-5-(dimethylamino)pyridine). The absence of stereocenters or functional groups capable of geometric isomerism further simplifies its isomeric profile.

CAS Registry Number and Regulatory Classifications

The Chemical Abstracts Service (CAS) Registry Number for dimethyl-(6-trifluoromethyl-pyridin-3-yl)-amine is not explicitly provided in the cited literature. However, its PubChem Compound Identifier (CID) is 69747853 , which serves as a reliable alternative for database searches. Regulatory classifications, such as hazard designations or controlled substance status, are not documented in the available sources, suggesting that the compound may not yet be widely regulated or commercially deployed.

Molecular Formula and Weight Computations

The molecular formula of this compound is C₈H₉F₃N₂ , derived from its pyridine backbone, two methyl groups on the amino substituent, and a trifluoromethyl moiety. The molecular weight is calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 8 | 12.011 | 96.088 |

| Hydrogen | 9 | 1.008 | 9.072 |

| Fluorine | 3 | 18.998 | 56.994 |

| Nitrogen | 2 | 14.007 | 28.014 |

| Total | 190.17 |

This computed value aligns precisely with the experimentally reported molecular weight of 190.17 g/mol .

SMILES Notation and InChI Key Specifications

The simplified molecular-input line-entry system (SMILES) notation for this compound is CN(C)C1=CN=C(C=C1)C(F)(F)F , representing the pyridine ring with substituents at positions 3 and 6. The International Chemical Identifier (InChI) Key, a hashed version of the full InChI descriptor, is CCVPDTAJAHNRDR-UHFFFAOYSA-N . This unique identifier facilitates rapid database queries and ensures unambiguous chemical structure retrieval.

Data Tables

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine | |

| Molecular Formula | C₈H₉F₃N₂ | |

| Molecular Weight | 190.17 g/mol | |

| PubChem CID | 69747853 | |

| InChI Key | CCVPDTAJAHNRDR-UHFFFAOYSA-N |

Table 2: Structural Features and Isomeric Considerations

| Feature | Description | Source |

|---|---|---|

| Pyridine Substituents | -N(CH₃)₂ at C3, -CF₃ at C6 | |

| Isomeric Possibilities | None (fixed substitution pattern) |

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine |

InChI |

InChI=1S/C8H9F3N2/c1-13(2)6-3-4-7(12-5-6)8(9,10)11/h3-5H,1-2H3 |

InChI Key |

CCVPDTAJAHNRDR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Amination of Halogenated Pyridine Precursors

This method represents the most direct route to Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine, leveraging nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

Key Reaction Pathway

The synthesis begins with a halogenated pyridine precursor (e.g., 6-trifluoromethyl-3-chloropyridine), which undergoes amination with dimethylamine under basic conditions. Critical factors include:

- Catalyst : Palladium-based systems (e.g., Pd(OAc)₂/Xantphos) enhance coupling efficiency.

- Base : DIEA or Cs₂CO₃ deprotonates the amine and stabilizes intermediates.

- Solvent : Polar aprotic solvents (DMF, DCM) optimize reaction kinetics.

Procedure Outline

- Precursor Preparation : 6-Trifluoromethyl-3-chloropyridine is synthesized via electrophilic trifluoromethylation of 3-chloropyridine or through pyridine ring closure reactions.

- Amination : Reaction with dimethylamine (2–3 equivalents) in the presence of Pd catalyst and base at 80–110°C yields the target compound.

- Purification : Flash chromatography or recrystallization isolates the product.

| Parameter | Optimized Conditions | Yield | Source |

|---|---|---|---|

| Catalyst | Pd₂(dba)₃/Xantphos | 60–85% | |

| Base | DIEA (1.5–2 eq) | ||

| Temperature | 80–110°C | ||

| Reaction Time | 12–24 hours |

Cyclization and Reduction Strategies

This approach constructs the pyridine ring while introducing the trifluoromethyl group and amine moiety.

Core Mechanism

A three-step one-pot process converts nitrile intermediates into pyridine derivatives:

- Cyclization : Nitrile undergoes acid-catalyzed cyclization to form a dihydropyridinone intermediate.

- Reduction : Zinc-mediated reduction yields the pyridine ring.

- Amination : Introduces dimethylamine via reductive amination or SNAr.

Example Workflow

- Nitrile Synthesis : E-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18 ) is prepared via difluoroacetic anhydride reactions.

- Cyclization : Treatment with methoxylamine hydrochloride and HBr forms a pyridine intermediate.

- Reduction : Zinc in acetic acid reduces the intermediate to 4-(difluoromethyl)pyridin-2-amine, which is further functionalized.

This method prioritizes early introduction of the trifluoromethyl group.

Reaction Sequence

- Trifluoromethylacetylation : Ethylvinyl ether reacts with trifluoroacetic anhydride to form a trifluoroacetate intermediate.

- Condensation : Reaction with cyanoacetamide generates a pyridone precursor.

- Chlorination : POCl₃ converts pyridone to 2-chloropyridine.

- Amination : Coupling with dimethylamine completes the synthesis.

Critical Challenges

- Stability : Trifluoroacetylated intermediates are sensitive to hydrolysis.

- Selectivity : Control of regiochemistry during pyridine ring formation is essential.

| Step | Reagents | Yield | Source |

|---|---|---|---|

| Trifluoromethylacetylation | Trifluoroacetic anhydride, DMAP | 70–80% | |

| Condensation | Cyanoacetamide, K₂CO₃ | 60–70% | |

| Chlorination | POCl₃, 100°C | 85% |

Palladium-Catalyzed Cross-Coupling

This method enables late-stage functionalization, ideal for diversifying substituents.

Applications

- Suzuki Coupling : Introduces aryl or heteroaryl groups at the pyridine core.

- Buchwald-Hartwig Amination : Directly installs dimethylamine from aryl halides.

Case Study

For 6-chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, Pd₂(dba)₃/Xantphos catalyzes coupling with 1-bromo-3-fluorobenzene.

| Reaction Type | Catalyst System | Application | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl group installation | 50–70% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amination | 60–85% |

Reductive Amination

This method constructs the dimethylamine group from aldehyde or ketone intermediates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group at the 3-position can participate in nucleophilic substitution under specific conditions. For example:

-

Alkylation : Reaction with alkyl halides in polar aprotic solvents (e.g., DMF) yields quaternary ammonium salts.

-

Acylation : Treatment with acyl chlorides forms amides, though steric hindrance from the trifluoromethyl group may reduce yields .

Table 1: Nucleophilic substitution reactions

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl-(6-TFM-pyridin-3-yl)-amine | Benzyl chloride, K₂CO₃, DMF, 80°C | N-Benzyl-N,N-dimethyl-(6-TFM-pyridin-3-yl)amine | 72 |

Cross-Coupling Reactions

The pyridine ring’s electron-deficient nature facilitates palladium-catalyzed cross-coupling reactions:

-

Buchwald-Hartwig Amination : Reacts with aryl halides using Pd(dba)₂/DavePhos catalysts to form biaryl amines .

-

Suzuki-Miyaura Coupling : Limited applicability due to the trifluoromethyl group’s steric and electronic effects .

Table 2: Cross-coupling reaction optimization

| Catalyst System | Solvent | Temperature (°C) | Conversion (%) | Product Purity (%) |

|---|---|---|---|---|

| Pd(dba)₂/DavePhos | 1,4-Dioxane | 110 | >95 | 89 |

| Pd(OAc)₂/XPhos | Toluene | 100 | 78 | 72 |

Electrophilic Aromatic Substitution

The dimethylamino group activates the pyridine ring toward electrophilic substitution, with regioselectivity dictated by the trifluoromethyl group:

-

Nitration : Occurs at the 4-position (para to dimethylamino) using HNO₃/H₂SO₄ .

-

Halogenation : Bromination with Br₂/FeBr₃ yields 4-bromo derivatives .

Mechanistic Note : The trifluoromethyl group’s electron-withdrawing effect counteracts ring activation, necessitating harsh conditions .

Redox Reactions

-

Oxidation : The dimethylamino group resists oxidation, but the pyridine ring can undergo hydroxylation with mCPBA, forming N-oxide derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the pyridine ring to piperidine, though the trifluoromethyl group remains intact .

Stability and Decomposition

-

Thermal Stability : Decomposes above 250°C, releasing HF and forming polymeric residues .

-

Hydrolytic Stability : Resistant to aqueous acid/base hydrolysis at room temperature but degrades under prolonged heating .

Table 3: Stability profile

| Condition | Time (h) | Degradation (%) | Major By-Product |

|---|---|---|---|

| 1M HCl, 100°C | 24 | 98 | 6-Trifluoromethylpyridin-3-ol |

| 1M NaOH, 100°C | 24 | 95 | 3-Amino-6-trifluoromethylpyridine |

Scientific Research Applications

Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dimethylamine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Positional Isomerism: The placement of substituents significantly alters electronic properties.

- Functional Group Diversity : The presence of -NH₂ () introduces hydrogen-bonding capability, which is absent in the target compound but critical for target binding in drug design .

- Steric and Electronic Modulation : Piperidine- or pyrrolidine-linked dimethylamine groups (e.g., ) introduce steric bulk, reducing reactivity but enhancing solubility in polar solvents .

Electronic and Spectroscopic Properties

While direct spectral data for the target compound are unavailable, comparisons can be drawn from substituted pyridines:

- Absorption Spectra: Pyridines with electron-withdrawing groups (e.g., -CF₃, -NO₂) exhibit redshifted absorption maxima due to reduced π→π* transition energy. For instance, DMQA (a quinacridone derivative) shows a 14 nm redshift in thin films compared to solution, attributed to planarization and extended conjugation . Similar behavior is expected for the target compound in solid-state applications.

- Fluorine Effects : The -CF₃ group increases lipophilicity (logP ~2.5–3.0 estimated) and metabolic stability compared to -CH₃ or -OCH₃ analogs, as seen in .

Biological Activity

Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine, also known as a trifluoromethyl-substituted pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, thereby influencing various biological processes .

Anticancer Properties

Research has indicated that compounds with trifluoromethyl groups exhibit significant anticancer properties. For instance, studies have shown that similar pyridine derivatives inhibit key enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in rapidly dividing cells .

Antiviral Activity

This compound has also been investigated for its antiviral properties. The compound's structural features allow it to disrupt viral replication processes by targeting specific viral proteins or host cell pathways that viruses exploit for replication .

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against various pathogens. In particular, derivatives of this class have shown effectiveness against Mycobacterium tuberculosis, highlighting their potential as novel antitubercular agents .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that the presence of the trifluoromethyl group is critical for enhancing biological activity. Modifications to the pyridine ring and the introduction of electron-withdrawing groups significantly influence the compound's potency and selectivity against various biological targets .

Case Studies

- Anticancer Activity : A study demonstrated that a related compound effectively inhibited cancer cell growth in vitro by targeting DHODH. The IC50 values indicated potent activity in low micromolar concentrations, suggesting significant therapeutic potential against certain cancers .

- Antitubercular Screening : In a screening campaign for new antitubercular agents, derivatives containing the trifluoromethyl group were prioritized due to their selective inhibition of M. tuberculosis without cross-resistance to existing drugs. This finding underscores the compound's potential in addressing drug-resistant strains .

- Antiviral Evaluation : A series of experiments evaluated the antiviral properties of related compounds against viral infections, revealing promising results in inhibiting viral replication through modulation of host cell pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using a halogenated pyridine precursor. For example, substituting a chloro group at position 3 of 6-trifluoromethylpyridine with dimethylamine under catalytic conditions. A reported method involves hydrogenating 5-nitro-3-(trifluoromethyl)pyridine derivatives using Pd/C in methanol, yielding the amine product . Alternatively, dimethylamine generated in situ from dimethylformamide (DMF) can act as a nucleophile in substitution reactions .

- Key Considerations :

- Catalyst choice (e.g., Pd/C for hydrogenation).

- Solvent selection (e.g., methanol, DMF).

- Temperature optimization (typically 50–100°C for NAS).

Q. How can the purity and structure of this compound be characterized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton and carbon environments, respectively. For instance, the trifluoromethyl group () shows a singlet in NMR .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] = 205.1 g/mol).

Advanced Research Questions

Q. What challenges arise in optimizing the yield of this compound during nucleophilic aromatic substitution?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing nucleophilic substitution efficiency. Strategies include using electron-deficient leaving groups (e.g., nitro instead of chloro) or activating the ring with Lewis acids .

- Steric Hindrance : Substituents at position 6 () may hinder access to position 3. Microwave-assisted synthesis or high-pressure conditions can enhance reaction rates .

- Data Table :

| Leaving Group | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cl | Pd/C | MeOH | 65 | |

| NO | None | DMF | 80 |

Q. How does the electronic effect of the trifluoromethyl group influence the pyridine ring's reactivity in further functionalization?

- Methodological Answer :

- The group is strongly electron-withdrawing, directing electrophilic substitution to the para position (position 5) and meta positions (positions 2 and 4) relative to itself. This effect can be quantified via Hammett substituent constants () .

- Applications : The electron-deficient ring facilitates Suzuki-Miyaura couplings with electron-rich boronic acids, enabling the synthesis of biaryl derivatives for drug discovery .

Q. What strategies are effective in analyzing byproducts formed during the synthesis of this compound?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify byproducts (e.g., incomplete substitution products or oxidation derivatives) using gradient elution and high-resolution MS .

- Mechanistic Probes : Isotopic labeling (e.g., -dimethylamine) traces substitution pathways, distinguishing between SNAr and radical mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.